N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a central bicyclic heteroaromatic core. This scaffold is functionalized with a 3-ethyl group, a 6-phenyl substituent, and a sulfanylacetamide moiety linked to a 2,5-dimethylphenylamine group. The compound’s synthesis likely involves nucleophilic substitution at the 2-position of the thienopyrimidinone ring, followed by coupling with an acetamide-bearing aryl amine, as seen in analogous syntheses .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-19(13-20(31-22)17-8-6-5-7-9-17)26-24(27)30-14-21(28)25-18-12-15(2)10-11-16(18)3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLNHWVRHKCUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 449.6 g/mol |
| CAS Number | 1189942-52-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It potentially modulates cellular signaling through receptor interactions.
- Nucleic Acid Interaction : The compound might intercalate with DNA or RNA, influencing gene expression and cellular processes .
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in the thieno[3,2-d]pyrimidine class have demonstrated significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Initial studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .
- Anti-inflammatory Effects : Some related compounds have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antibacterial Studies : A study reported that a thienopyrimidine derivative exhibited an MIC of 50 μg/mL against Mycobacterium smegmatis, highlighting its potential as an antimicrobial agent .
- Cytotoxicity Testing : In vitro tests revealed that certain thieno[3,2-d]pyrimidine derivatives induced apoptosis in cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
- Structure-Activity Relationship (SAR) : Research has identified that substituents on the phenyl ring can enhance the activity of these compounds against bacterial strains, suggesting that modifications to the structure can lead to improved efficacy .
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core, a dimethylphenyl group, and a sulfanyl acetamide moiety. It is of interest in medicinal chemistry and pharmacology due to its potential biological activity and therapeutic applications. Interaction studies are performed to determine its efficacy and safety profile in clinical settings. These investigations assess its effects on enzyme activity or receptor modulation within cellular environments.
Potential Applications
The compound has several potential applications across various fields:
- Medicinal Chemistry: It is used in drug development, particularly in creating new therapeutic agents.
- Pharmacology: It is used to study the mechanisms of action of new drugs.
- Biological Research: It is used in biological research to understand its interactions with biological targets such as enzymes and receptors.
Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2,4-Dimethylphenyl)-2-{(3-Ethyl-four-Oxo-thieno[3,2-D]pyrimidin)} | Contains similar thienopyrimidine core | Different substitution patterns on phenyl rings |
| N-(4-Methylphenyl)-2-{(3-Ethyl-four-Oxo-thieno[3,2-D]pyrimidin)} | Similar core but different phenyl substituents | Variation in methyl groups affects biological activity |
| 4-Oxo-thieno[3,2-D]pyrimidine derivatives | Common core structure | Variability in side chains leads to diverse activities |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:
Structural Modifications and Physicochemical Implications
- Substituent Effects :
- The 3-ethyl and 6-phenyl groups in the target compound contribute to steric bulk and lipophilicity, which may influence pharmacokinetic properties like absorption and metabolism.
- In contrast, the 3-(3,5-difluorophenyl) group in introduces electronegative fluorine atoms, likely altering electronic distribution and hydrogen-bonding capacity .
- The dichlorophenyl group in increases molecular weight and melting point (230°C), suggesting stronger intermolecular forces (e.g., halogen bonding) .
Q & A
Q. What are the common synthetic routes for preparing thieno[3,2-d]pyrimidinone derivatives like this compound?
Methodological Answer: A standard approach involves coupling a thienopyrimidinone core with an acetamide side chain via a sulfanyl linker. For example:
- Step 1: Synthesis of the 3-ethyl-4-oxo-6-phenyl-thieno[3,2-d]pyrimidine intermediate via cyclization of substituted thioureas or via condensation reactions under reflux conditions.
- Step 2: Functionalization at the 2-position using a bromo- or chloro-acetamide derivative in the presence of a base (e.g., sodium acetate) and a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) in dichloromethane or ethanol .
- Yield Optimization: Typical yields range from 75–85% after recrystallization from ethanol-dioxane mixtures .
Q. How is this compound characterized post-synthesis?
Methodological Answer:
- Elemental Analysis: Verify C, H, N, S content (e.g., deviations < 0.3% from theoretical values) .
- 1H NMR: Key signals include the sulfanyl-acetamide SCH₂ group (δ ~4.12 ppm) and aromatic protons (δ ~7.28–7.82 ppm) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21 for analogous compounds) .
Q. What crystallization conditions are optimal for structural analysis?
Answer: Slow evaporation from polar aprotic solvents (e.g., methylene chloride or ethanol) at 273–298 K produces single crystals suitable for X-ray diffraction. Crystals often form hydrogen-bonded dimers (R₂²(10) motifs) via N–H⋯O interactions .
Advanced Research Questions
Q. How is the crystal structure determined, and what software is used?
Methodological Answer:
- Data Collection: Use a Bruker APEX II diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELX programs (SHELXS-97 for solution, SHELXL-2016 for refinement). Hydrogen atoms are added geometrically and refined using a riding model .
- Key Parameters: Monoclinic systems (e.g., P2₁/c) with unit cell dimensions a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
Q. How do conformational variations impact biological activity?
Answer: The dihedral angles between the thienopyrimidine core and substituents (e.g., 80.7° for dichlorophenyl vs. pyrimidine rings) influence steric interactions and binding affinity. Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations, which may enhance target selectivity .
Q. How to resolve discrepancies in elemental analysis vs. spectral data?
Answer:
- Cross-Validation: Compare NMR integration ratios with theoretical proton counts (e.g., SCH₂ at δ 4.12 ppm integrates as 2H).
- Mass Spec Confirmation: Use high-resolution MS to rule out impurities.
- Thermogravimetric Analysis (TGA): Check for solvent retention in crystals, which may skew elemental results .
Q. What intermolecular interactions dominate the solid-state packing?
Answer:
- Hydrogen Bonding: N–H⋯O (2.8–3.0 Å) and C–H⋯π interactions (3.5 Å) form layered structures.
- π-π Stacking: Between phenyl and thienopyrimidine rings (centroid distances ~3.8 Å) .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Answer:
Q. What statistical methods optimize reaction conditions?
Answer: Use Design of Experiments (DoE) to model variables (temperature, solvent ratio, catalyst loading). For example:
- Central Composite Design: Identifies optimal reflux time (30 min) and EDC stoichiometry (1.2 equiv) for coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
